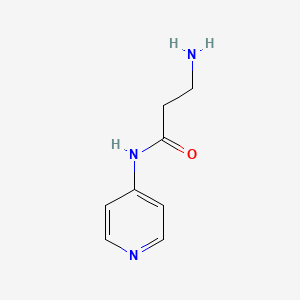

3-Amino-N-(pyridin-4-yl)propanamide

Description

3-Amino-N-(pyridin-4-yl)propanamide is a pyridine-derived compound with the molecular formula C₈H₁₁N₃O (molecular weight: 165.19 g/mol) . Its structure features a propanamide backbone linked to a pyridin-4-yl group, with an amino group at the β-position. The SMILES representation is C1=CN=CC=C1NC(=O)CCN, and its InChIKey is CITPGORMHNCNJL-UHFFFAOYSA-N . The hydrochloride salt of this compound (CID 13612906) is commercially available, though suppliers like CymitQuimica have discontinued its distribution .

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-amino-N-pyridin-4-ylpropanamide |

InChI |

InChI=1S/C8H11N3O/c9-4-1-8(12)11-7-2-5-10-6-3-7/h2-3,5-6H,1,4,9H2,(H,10,11,12) |

InChI Key |

CITPGORMHNCNJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1NC(=O)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Anti-Chagas Activity

Compounds 3n, 3o, 3p, and 3q () share the core structure of 3-Amino-N-(pyridin-4-yl)propanamide but incorporate acylated indole moieties and varied phenyl substituents. Key differences include:

- 3n: (S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide. Synthesized with 73% yield using 3-phenylpropanoic acid.

- 3q : Features a 4-(trifluoromethyl)phenyl group, yielding 17% due to steric hindrance .

These analogs demonstrate higher molecular weights (e.g., 3n: 429.49 g/mol) and enhanced lipophilicity compared to this compound, which correlates with their anti-Chagas activity targeting Trypanosoma cruzi CYP51 .

Pyridine Derivatives with Halogen and Alkyl Substituents

Compounds from , such as 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine, exhibit:

- Higher molecular weights (466–545 g/mol vs. 165.19 g/mol).

- Elevated melting points (268–287°C vs. undetermined for this compound).

- Substituent-dependent electronic effects (e.g., nitro groups increase polarity) .

Trifluoroacetic Acid Salts with Enhanced Bioactivity

Derivatives like 14f () and 14a () feature trifluoroacetic acid (TFA) salts and complex arylpyridinyl groups:

- 14f: 3-Amino-N-{3-[2-(benzylamino)-6-(2-hydroxyphenyl)pyridin-4-yl]phenyl}propanamide; TFA. Synthesized in 69% yield, with a molecular weight of ~530 g/mol.

Piperidinyl and Sulfamoylphenyl Derivatives

3-(4-Benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide () diverges significantly:

- Molecular weight: 401.52 g/mol.

- Contains a sulfamoylphenyl group, increasing solubility in polar solvents.

- Designed for applications in enzyme inhibition or receptor modulation .

Data Tables

Table 2: Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.